molecular formula C15H12N2O2S B14384023 3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-67-6

3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B14384023
CAS No.: 88051-67-6
M. Wt: 284.3 g/mol
InChI Key: VCJUCHYFLAIDIN-UHFFFAOYSA-N
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Description

3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction results in the formation of alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of sulfur and nitrogen atoms within the oxazolidinone ring

Properties

CAS No.

88051-67-6

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

3-amino-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H12N2O2S/c16-17-13(18)15(19-14(17)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2

InChI Key

VCJUCHYFLAIDIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=S)O2)N)C3=CC=CC=C3

Origin of Product

United States

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